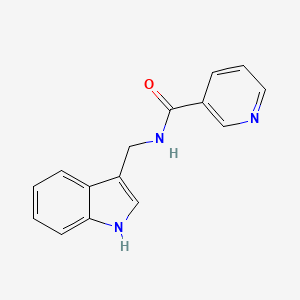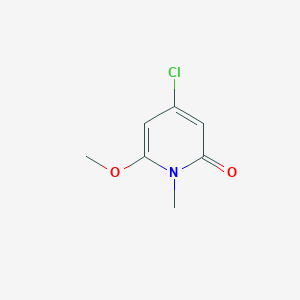![molecular formula C10H15NO3Si B14515835 Silane, trimethyl[(3-nitrophenyl)methoxy]- CAS No. 62673-14-7](/img/structure/B14515835.png)
Silane, trimethyl[(3-nitrophenyl)methoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[(3-nitrophenyl)methoxy]- is an organosilicon compound with the molecular formula C10H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to a (3-nitrophenyl)methoxy moiety. Organosilicon compounds like this one are known for their versatility in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, trimethyl[(3-nitrophenyl)methoxy]- typically involves the reaction of trimethylsilyl chloride with (3-nitrophenyl)methanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation, crystallization, or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions: Silane, trimethyl[(3-nitrophenyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrosilylation: The trimethylsilyl group can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrosilylation: Platinum or rhodium catalysts.
Major Products Formed:
Reduction of the nitro group: (3-aminophenyl)methoxy-trimethylsilane.
Substitution of the methoxy group: Various substituted phenylmethoxy-trimethylsilanes.
Hydrosilylation products: Silane derivatives with added functional groups.
科学研究应用
Silane, trimethyl[(3-nitrophenyl)methoxy]- has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, where its unique chemical properties can improve performance.
作用机制
The mechanism by which silane, trimethyl[(3-nitrophenyl)methoxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its electron-donating properties, which can stabilize reactive intermediates during chemical reactions. Additionally, the nitrophenyl group can participate in electron transfer processes, further enhancing the compound’s reactivity.
Molecular Targets and Pathways:
Trimethylsilyl group: Stabilizes carbocations and radicals, facilitating various organic transformations.
Nitrophenyl group: Participates in electron transfer reactions, influencing the overall reactivity of the compound.
相似化合物的比较
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the nitrophenyl moiety.
(3-Nitrophenyl)methanol: A compound with a similar nitrophenyl group but lacking the trimethylsilyl moiety.
Uniqueness: Silane, trimethyl[(3-nitrophenyl)methoxy]- is unique due to the combination of the trimethylsilyl and nitrophenyl groups, which confer distinct chemical properties. The trimethylsilyl group provides stability and reactivity, while the nitrophenyl group enhances electron transfer capabilities. This combination makes the compound particularly versatile in various chemical and industrial applications.
属性
CAS 编号 |
62673-14-7 |
|---|---|
分子式 |
C10H15NO3Si |
分子量 |
225.32 g/mol |
IUPAC 名称 |
trimethyl-[(3-nitrophenyl)methoxy]silane |
InChI |
InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-5-4-6-10(7-9)11(12)13/h4-7H,8H2,1-3H3 |
InChI 键 |
MZFDJGAAHITEJJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)




![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
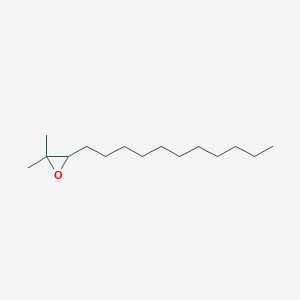
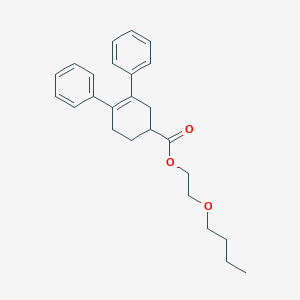
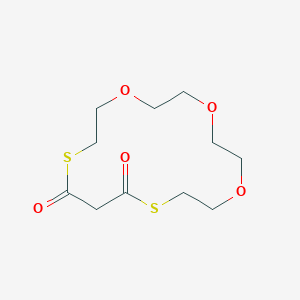
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
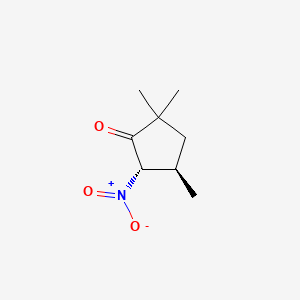
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
